N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)furan-2-carboxamide
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Overview
Description
“N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)furan-2-carboxamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a mixture of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and ω-bromo-acetophenone in ethanol was heated under reflux for 2 hours to give a related compound .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .
Chemical Reactions Analysis
The chemical reactions of thiazole derivatives depend on the substituents on the thiazole ring . Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been recognized for their effectiveness against a variety of microbial strains. They exhibit potent antibacterial activity against common pathogens such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi . The compound’s structure allows for interactions with bacterial enzymes, potentially inhibiting their growth and survival.
Anticancer and Cytotoxic Activity
Thiazoles also show promise in anticancer therapy. They can act as antineoplastic drugs, interfering with cell division and inducing apoptosis in cancer cells . The presence of the thiazole ring can contribute to the cytotoxicity against various cancer cell lines, making it a candidate for further cancer research.
Anti-Inflammatory and Analgesic Activity
The anti-inflammatory properties of thiazole derivatives make them suitable for the treatment of chronic inflammation and associated pain . They can modulate the inflammatory response by affecting cytokine production and inhibiting enzymes that contribute to inflammation.
Antiviral Activity
Thiazole compounds have shown antiviral properties, particularly against HIV . They can inhibit viral replication by targeting specific proteins required for the virus’s life cycle. This makes them potential candidates for the development of new antiretroviral drugs.
Neuroprotective Activity
Thiazoles have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . They may protect nerve cells from damage and improve neurological function by influencing neurotransmitter systems.
Antidiabetic Activity
Research suggests that thiazole derivatives can exhibit antidiabetic activity, possibly by influencing insulin signaling pathways or glucose metabolism . This opens up possibilities for new therapeutic approaches to managing diabetes.
Antioxidant Activity
The antioxidant potential of thiazoles is noteworthy. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including aging and cardiovascular disorders .
Agricultural Applications
In agriculture, thiazole derivatives can serve as fungicides and biocides . They help protect crops from fungal infections and can be used in the synthesis of compounds that promote plant growth and health.
Safety and Hazards
The safety and hazards associated with “N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)furan-2-carboxamide” are not explicitly mentioned in the available resources. It’s important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease.
Future Directions
The future directions for “N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)furan-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Research has been ongoing, and a host of potential drug molecules have been customized for clinical use .
Mechanism of Action
Target of Action
Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities . For instance, some thiazole derivatives can serve as estrogen receptor ligands , inhibit the aggregation factor of human platelets , or act as new bacterial DNA gyrase B inhibitors .
Biochemical Pathways
For example, they can inhibit urokinase and poly (ADP-ribose) polymerase-1 , which are involved in the regulation of cell proliferation and DNA repair, respectively.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The physicochemical properties of thiazole, such as its solubility in various solvents , can be influenced by environmental conditions, which in turn can affect the compound’s action and efficacy.
properties
IUPAC Name |
N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12-5-3-6-14(11-12)18-20-13(2)16(23-18)8-9-19-17(21)15-7-4-10-22-15/h3-7,10-11H,8-9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNKYKDESNFHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)furan-2-carboxamide |
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